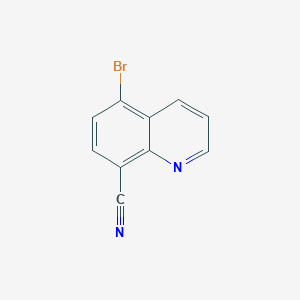

5-Bromoquinoline-8-carbonitrile

描述

Contextualization within Quinoline (B57606) Compound Research

Quinoline, a heterocyclic aromatic compound, and its derivatives are cornerstones in medicinal chemistry and materials science. nih.gov The quinoline scaffold is a privileged structure, appearing in a wide array of biologically active compounds, including antimalarials, anticancer agents, and anti-inflammatory drugs. nih.govmdpi.com The development of new synthetic methodologies for quinoline functionalization is a highly active area of research, aiming to create libraries of novel compounds with diverse properties. mdpi.com 5-Bromoquinoline-8-carbonitrile fits into this broader context as a strategically functionalized quinoline, offering specific sites for further chemical modification.

Significance of Halogen and Nitrile Functional Groups in Synthetic and Mechanistic Studies of the Chemical Compound

The true synthetic utility of this compound lies in the distinct reactivity of its bromo and nitrile substituents. The bromine atom, a halogen, serves as an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, alkyl, and amino groups at the 5-position of the quinoline ring.

The nitrile group (-C≡N), on the other hand, is a versatile functional group with a rich chemistry. nih.gov It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. researchgate.net In medicinal chemistry, the nitrile group is often considered a bioisostere for carbonyl, hydroxyl, and even halogen groups, capable of modulating a molecule's physicochemical properties and engaging in hydrogen bonding and other polar interactions to enhance binding affinity to biological targets. nih.govresearchgate.net The presence of both these functional groups on the same quinoline core allows for sequential and regioselective modifications, providing a powerful tool for the synthesis of complex molecules.

Overview of Contemporary Research Trajectories Involving this compound and its Structural Analogues

Current research involving this compound and its analogues is primarily focused on their application as key intermediates in the synthesis of novel compounds with potential therapeutic applications. For instance, it is used in the preparation of substituted quinoline-8-carbonitrile (B1294725) derivatives that exhibit androgen receptor degradation activity. google.com Furthermore, its structural motifs are found in compounds being investigated for their role in modulating Toll-like receptor 7 and 8 (TLR7/8) activation, which is implicated in autoimmune diseases like systemic lupus erythematosus (SLE). google.com

The exploration of other bromo- and cyano-substituted quinolines is also an active area. For example, various isomers such as 6-bromoquinoline-3-carbonitrile (B1510073) and 7-bromoquinoline-3-carbonitrile (B592058) are commercially available, indicating a broader interest in this class of compounds for drug discovery and materials science. bldpharm.com The synthesis of these analogues often starts from corresponding bromoquinoline carbaldehydes, highlighting the importance of these precursors in accessing a diverse range of functionalized quinolines. chemicalbook.com

Structure

3D Structure

属性

IUPAC Name |

5-bromoquinoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYKHFAZOORREQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460934 | |

| Record name | 5-bromoquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507476-70-2 | |

| Record name | 5-bromoquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromoquinoline-8-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Precursor Synthesis Strategies for 5-Bromoquinoline-8-carbonitrile

The synthesis of this compound can be approached through several strategic routes, primarily involving the construction from or modification of pre-functionalized quinoline (B57606) scaffolds.

Synthesis from 5-Bromoquinoline-8-carbaldehyde (B113166) Oxime and Related Intermediates

A primary and direct route to this compound involves the dehydration of its corresponding aldoxime precursor, 5-Bromoquinoline-8-carbaldehyde Oxime. This transformation is a fundamental and widely employed method for the synthesis of nitriles. The process begins with the formation of the oxime from 5-Bromoquinoline-8-carbaldehyde, which is then subjected to a dehydration agent.

A variety of reagents are effective for the dehydration of aldoximes to nitriles under mild conditions. nih.gov These reactions typically proceed in high yields. Common dehydrating agents include:

Burgess Reagent : Heating an oxime with the Burgess reagent in a solvent like tetrahydrofuran (B95107) (THF) provides the corresponding nitrile in excellent yields. epa.gov

Phosphorus-based Reagents : A combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) or reagents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can facilitate this conversion. nih.gov

Other Methods : Reagents such as thionyl chloride, oxalyl chloride with a catalytic amount of triphenylphosphine oxide, or even heating in N,N-Dimethylformamide (DMF) can also effect the dehydration. researchgate.netresearchgate.nethighfine.com

The general reaction scheme is presented below:

Step 1: Oxime Formation 5-Bromoquinoline-8-carbaldehyde + Hydroxylamine → 5-Bromoquinoline-8-carbaldehyde Oxime

Step 2: Dehydration 5-Bromoquinoline-8-carbaldehyde Oxime + Dehydrating Agent → this compound

This two-step, one-pot approach from the aldehyde is an efficient strategy for obtaining the target nitrile.

Alternative Synthetic Routes to the Chemical Compound

Beyond the oxime dehydration pathway, alternative methods can be employed, most notably those that introduce the cyano group onto a pre-existing 5-bromoquinoline (B189535) core. The Sandmeyer reaction is a classic and powerful method for this type of transformation. wikipedia.orgnih.gov

This strategy would commence with 8-amino-5-bromoquinoline. The amino group is first converted into a diazonium salt by treatment with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid. The resulting diazonium salt is then displaced by a cyanide nucleophile, typically using copper(I) cyanide (CuCN). wikipedia.orgorganic-chemistry.org

The sequence for this synthetic route is as follows:

Diazotization : 8-amino-5-bromoquinoline is treated with NaNO₂ and a strong acid (e.g., HBr, H₂SO₄) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Cyanation : The diazonium salt solution is then added to a solution of copper(I) cyanide, which facilitates the substitution of the diazonium group with a nitrile, yielding this compound. wikipedia.orgchemicalbook.com

This method provides a robust alternative, leveraging the reactivity of diazonium salts to install the C8-nitrile group on the bromoquinoline framework. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions of this compound

The presence of a bromine atom at the C5-position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling for Arylation and Alkylation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.orgresearchgate.net this compound can be effectively coupled with a wide range of aryl or vinyl boronic acids or their corresponding esters to generate 5-aryl or 5-vinylquinoline derivatives.

The general reaction involves treating this compound with a suitable boronic acid in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The reactivity of aryl halides in Suzuki couplings generally follows the order I > Br > Cl, making the bromo-substituent on the quinoline ring highly suitable for this reaction. libretexts.org

Table 1: Representative Suzuki-Miyaura Coupling of this compound

| Boronic Acid (R-B(OH)₂) | Potential Product | Typical Catalyst/Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Phenylboronic acid | 5-Phenylquinoline-8-carbonitrile | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)quinoline-8-carbonitrile | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or Cs₂CO₃ | DMF or DME |

| Thiophene-2-boronic acid | 5-(Thiophen-2-yl)quinoline-8-carbonitrile | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O |

| Vinylboronic acid pinacol (B44631) ester | 5-Vinylquinoline-8-carbonitrile | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH |

Carbon-Nitrogen (C-N) Cross-Coupling and Amination Strategies for Derivatives

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling aryl halides with amines in the presence of a palladium catalyst. organic-chemistry.org This reaction is highly effective for synthesizing N-aryl derivatives from this compound. A variety of primary and secondary amines, including anilines and aliphatic amines, can be used as coupling partners.

The reaction conditions typically involve a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃), a sterically demanding phosphine ligand (such as XPhos, SPhos, or BINAP), and a strong base (like NaOt-Bu or K₃PO₄). Research on the amination of the closely related 5-bromo-8-benzyloxyquinoline has demonstrated that such couplings proceed efficiently, providing a strong precedent for the successful amination of this compound. ias.ac.in

Table 2: Representative Buchwald-Hartwig Amination of this compound

| Amine (R¹R²NH) | Potential Product | Typical Catalyst/Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Aniline | 5-(Phenylamino)quinoline-8-carbonitrile | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene |

| Morpholine | 5-(Morpholino)quinoline-8-carbonitrile | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane |

| N-Methylaniline | 5-(Methyl(phenyl)amino)quinoline-8-carbonitrile | Pd(OAc)₂/Johnphos | K₃PO₄ | Toluene |

| Benzylamine | 5-(Benzylamino)quinoline-8-carbonitrile | Pd₂(dba)₃/DavePhos | LiHMDS | THF |

Other Transition Metal-Catalyzed Coupling Approaches

In addition to Suzuki and Buchwald-Hartwig reactions, the bromine atom of this compound serves as a handle for other important palladium-catalyzed transformations.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form arylalkynes, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Reacting this compound with various terminal alkynes (e.g., phenylacetylene, trimethylsilylacetylene) would yield 5-alkynylquinoline-8-carbonitrile derivatives, which are valuable intermediates for further synthesis. libretexts.orgresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org this compound can be reacted with alkenes like styrene (B11656) or acrylates in the presence of a palladium catalyst and a base to produce 5-alkenylquinoline derivatives. This reaction provides a direct method for vinylation of the quinoline core. nih.govresearchgate.net

These diverse coupling reactions underscore the synthetic utility of this compound as a versatile platform for generating a wide range of substituted quinoline structures for various applications in materials science and medicinal chemistry.

Reactivity and Chemical Transformations of the Nitrile Group

The nitrile group at the C8 position of the quinoline ring is a versatile functional handle, capable of undergoing a variety of chemical transformations. Its carbon atom is electrophilic, a characteristic enhanced by the electron-withdrawing nature of the quinoline ring system, making it susceptible to nucleophilic attack. This reactivity allows for its conversion into several other important functional groups.

Key transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. acs.orgias.ac.in Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating attack by water. acs.orgias.ac.in Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion. ias.ac.in These reactions convert this compound into 5-bromoquinoline-8-carboxylic acid or 5-bromoquinoline-8-carboxamide, respectively.

Reduction to Amines: The nitrile group can be reduced to a primary amine (aminomethyl group). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. acs.orgresearchgate.net The reaction proceeds through nucleophilic addition of a hydride ion to the nitrile carbon, forming an intermediate imine anion which then undergoes a second hydride addition. acs.orgresearchgate.net This converts the starting material into (5-bromoquinolin-8-yl)methanamine, a valuable building block for further derivatization.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) can add to the electrophilic carbon of the nitrile. ias.ac.inresearchgate.net The initial addition forms an imine anion, which upon aqueous workup and hydrolysis, yields a ketone. ias.ac.inresearchgate.net This allows for the introduction of a new carbon-carbon bond, transforming this compound into an 8-acyl-5-bromoquinoline derivative.

Strategic Functionalization and Substitution Reactions at the Bromine Atom

The bromine atom at the C5 position is a key site for molecular diversification, primarily through palladium-catalyzed cross-coupling reactions. researchgate.netmdpi.com These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The C5-Br bond in the quinoline system is well-suited for such transformations, allowing for the introduction of a wide array of substituents.

Prominent cross-coupling strategies include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) to form a new C-C bond. wikipedia.orgorganic-chemistry.org It is widely used to synthesize biaryl compounds. wikipedia.org For this compound, this reaction enables the introduction of various aryl or heteroaryl groups at the C5 position, significantly expanding the molecular complexity. The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron reagent. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the C5-Br and a terminal alkyne. wikipedia.orglibretexts.org It is a powerful method for synthesizing arylalkynes and conjugated enynes. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a mild base. wikipedia.orgorganic-chemistry.org Applying this to this compound yields 5-alkynyl-quinoline-8-carbonitrile derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It has become a preferred method for synthesizing aryl amines due to its scope and mild conditions. ias.ac.inwikipedia.org This transformation converts this compound into various 5-(amino)quinoline-8-carbonitrile derivatives, which are important pharmacophores.

Development of Stereoselective Synthetic Pathways for Chiral Derivatives

The synthesis of enantiomerically pure quinoline derivatives is of high importance due to the prevalence of chiral quinoline scaffolds in biologically active molecules. researchgate.net While specific stereoselective syntheses starting from this compound are not widely documented, established asymmetric methodologies for the quinoline core can be conceptually applied.

Approaches to generate chiral derivatives include:

Asymmetric Catalysis on Precursors: Chirality can be introduced during the synthesis of the quinoline ring itself. For instance, asymmetric inverse-electron-demand Diels-Alder reactions using chiral Lewis acid catalysts can produce chiral tetrahydroquinoline derivatives with high enantioselectivity. nih.govacs.org

Stereoselective Reduction: The quinoline ring can be asymmetrically hydrogenated using chiral catalysts to form chiral tetrahydroquinolines. This is a common strategy in asymmetric synthesis. researchgate.net

Domino/Cascade Reactions: Multi-step, one-pot cascade reactions have been developed to construct complex, fused chiral systems. For example, a Lewis acid-catalyzed domino ring-opening cyclization of activated aziridines with N-propargylanilines can produce hexahydroimidazo[1,2-a]quinolines with excellent stereoselectivity. acs.orgacs.org Another approach involves a highly stereoselective cascade reaction to build pyrrolo[1,2-a]quinoline (B3350903) derivatives as a single diastereoisomer. nih.gov These advanced methods demonstrate the potential for creating complex chiral structures fused to or derived from the quinoline framework.

These methodologies provide a toolbox for accessing chiral derivatives, where the bromine and nitrile functionalities of this compound can be carried through the synthesis or introduced at a later stage to serve as handles for further diversification.

Continuous Flow Chemistry Applications in the Synthesis of this compound and its Derivatives

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages in safety, efficiency, scalability, and process control. ucd.ie The application of flow chemistry to the synthesis of quinolines and the transformation of functional groups like nitriles is an active area of research.

Potential applications in the context of this compound include:

Quinoline Synthesis: Various methods for quinoline synthesis, such as tandem photoisomerization-cyclization processes, have been successfully translated to continuous flow, allowing for throughputs of several grams per hour. researchgate.netucd.ieucd.ie Heterogeneous catalysts have also been used in simple continuous reactions to produce quinoline compounds from nitroarenes. rsc.org These methods could be adapted for the efficient and scalable production of the core quinoline scaffold.

Nitrile Synthesis and Transformation: Cyanide-free methods for synthesizing aromatic nitriles, such as the van Leusen reaction, have been developed for continuous flow, providing a safer alternative to traditional methods. rsc.org Furthermore, the reduction of nitriles to primary amines using catalysts like Raney nickel has been efficiently performed in flow reactors, even for large-scale synthesis. nih.gov Cascade reactions involving nitriles to produce amines have also been demonstrated using Pt-modified titania catalysts in a flow setup. rsc.org

Cross-Coupling Reactions: Suzuki-Miyaura coupling reactions have been successfully implemented in continuous flow using cartridges packed with palladium on carbon, with reactions completing in as little as 20 seconds. mdpi.com The ability to perform these crucial C-C bond-forming reactions in a flow system would be highly advantageous for the large-scale diversification of this compound.

The integration of these flow methodologies offers a pathway to safer, more efficient, and scalable manufacturing processes for this compound and its diverse, high-value derivatives.

Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related isomer, 8-Bromo-6-cyanoquinoline, the aromatic protons exhibit distinct chemical shifts and coupling patterns. For instance, the proton at the 2-position (H-2) appears as a doublet of doublets, indicative of its coupling with protons at the 3 and 4-positions. The chemical shifts for the protons on the quinoline (B57606) ring system are typically observed in the downfield region, usually between 7.0 and 9.5 ppm, due to the deshielding effect of the aromatic ring currents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a similar compound, 8-Bromo-6-cyanoquinoline, the carbon atoms of the quinoline ring resonate in the range of 115 to 155 ppm. The carbon atom of the nitrile group (C≡N) typically appears in the range of 115-120 ppm. The carbon atom attached to the bromine (C-Br) would show a chemical shift influenced by the electronegativity of the halogen.

A hypothetical ¹³C NMR data table for 5-Bromoquinoline-8-carbonitrile is presented below, based on known shifts for quinoline and substituted quinolines.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~150 |

| C3 | ~122 |

| C4 | ~136 |

| C4a | ~129 |

| C5 | ~125 |

| C6 | ~130 |

| C7 | ~130 |

| C8 | ~110 |

| C8a | ~148 |

| CN | ~117 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of a compound like this compound is expected to show several characteristic absorption bands:

C≡N Stretch: A sharp, medium-intensity absorption band corresponding to the nitrile group (C≡N) stretching vibration is anticipated in the region of 2220-2240 cm⁻¹. For the related isomer 8-Bromo-6-cyanoquinoline, this peak is observed at 2229 cm⁻¹.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic C=C and C=N bonds within the quinoline ring system typically give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-Br Stretch: The C-Br stretching vibration is expected to produce a band in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | >3000 |

| C≡N Stretch | 2220-2240 |

| Aromatic C=C and C=N Stretch | 1450-1600 |

| C-Br Stretch | 500-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the extent of conjugation in the molecule.

The UV-Vis spectrum of quinoline and its derivatives typically exhibits multiple absorption bands corresponding to π → π* transitions. For this compound, the extended conjugation of the quinoline ring system, further influenced by the bromo and cyano substituents, is expected to result in characteristic absorption maxima in the UV region. The specific positions of these maxima can be influenced by the solvent used for the analysis.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through analysis of fragmentation patterns.

For this compound (C₁₀H₅BrN₂), the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity.

Predicted mass spectrometry data from PubChem suggests a monoisotopic mass of 231.96361 Da. The fragmentation pattern would likely involve the loss of the bromine atom and the cyano group, leading to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 232.97089 |

| [M+Na]⁺ | 254.95283 |

| [M-H]⁻ | 230.95633 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure of molecules. nih.govq-chem.com This method, particularly through the Kohn-Sham approach, calculates the ground-state electron density to derive the molecule's energy and other properties. nih.gov For a molecule like 5-Bromoquinoline-8-carbonitrile, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms—its optimized geometry. researchgate.net From this optimized structure, key electronic properties such as bond lengths, bond angles, and dihedral angles can be precisely determined. These geometric parameters are fundamental for understanding the molecule's reactivity and interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and bonding interactions within a molecule. wisc.edu It provides a chemical interpretation of the complex wavefunction obtained from quantum chemical calculations by localizing orbitals into bonding, lone pair, and anti-bonding orbitals. For this compound, NBO analysis would reveal the nature of the electron delocalization from filled donor orbitals to empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the strength of hyperconjugative effects, which are crucial for understanding the molecule's stability and electronic properties. This analysis would also provide insights into the hybridization of atomic orbitals and the charge distribution across the molecule.

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. Additionally, global reactivity descriptors such as electronegativity, chemical hardness, and softness would be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Time-Dependent DFT (TD-DFT) for Vertical Electronic Transition State Calculations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the behavior of molecules in excited states and to predict their electronic absorption spectra. mdpi.comresearchgate.net This method calculates the energies required for an electron to transition from a lower energy orbital to a higher one, which corresponds to the absorption of light. For this compound, TD-DFT calculations would predict the maximum absorption wavelengths (λmax) in its UV-Visible spectrum. mdpi.com By analyzing the orbitals involved in these electronic transitions, researchers can understand the nature of the excited states and the photophysical properties of the compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.govphyschemres.org In a hypothetical study involving this compound as a potential therapeutic agent, molecular docking simulations would be used to place it into the active site of a target protein. researchgate.net The results would provide a binding affinity score, indicating the strength of the interaction, and would detail the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. physchemres.org

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational methods can predict the NLO properties of a molecule. Calculations would determine the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) of this compound. researchgate.net A high value for the first-order hyperpolarizability suggests that the molecule could have significant NLO activity. These calculations would provide valuable information on the potential of this compound for use in optoelectronic applications.

Research on Biological Activities and Mechanistic Pathways of 5 Bromoquinoline 8 Carbonitrile Derivatives

Toll-like Receptor (TLR) Modulation by 5-Bromoquinoline-8-carbonitrile Derivatives

Toll-like receptors (TLRs) are crucial components of the innate immune system that recognize pathogen-associated molecular patterns. TLR7 and TLR8, in particular, are endosomal receptors that detect single-stranded RNA from viruses and certain small synthetic molecules. nih.govresearchgate.netnih.gov Their activation triggers inflammatory responses, making them key targets in immunology. nih.govnih.gov Derivatives of quinoline (B57606), such as imidazoquinolines, have been identified as potent modulators of TLR7 and TLR8 activity. nih.govnih.govnih.gov

The modulation of TLR7 and TLR8 by quinoline-based compounds involves complex mechanisms, leading to either agonistic (activating) or antagonistic (inhibiting) effects. The specific outcome is highly dependent on the chemical structure of the derivative.

TLR7 and TLR8 are structurally similar, forming m-shaped dimers with distinct ligand-binding sites. nih.gov One of these sites, located at the dimerization interface, binds small molecules like imidazoquinolines. nih.gov Antagonism can be achieved by molecules that bind to these receptors without initiating the downstream signaling cascade. For instance, certain dimeric imidazoquinolines linked at the C2 position have demonstrated potent antagonistic activity at both TLR7 and TLR8. nih.gov One such C2-linked dimer with a propylene (B89431) spacer was found to be a powerful inhibitor of TLR7 and TLR8-induced cytokine release, with IC50 values ranging from 0.05 to 0.3 μM. nih.gov TLR signaling pathways are dependent on the MyD88 adapter protein. nih.gov Antagonists prevent the recruitment of MyD88, thereby blocking the activation of transcription factors like IRF7 and NF-κB and halting the production of type I interferons and other pro-inflammatory cytokines. nih.govresearchgate.netnih.gov

Conversely, other structural modifications on the quinoline scaffold can lead to receptor activation. Small-molecule agonists like resiquimod (B1680535) (R848) are well-known dual TLR7/8 activators. nih.gov The development of specific antagonists is a key strategy for treating autoimmune diseases where TLR7 and TLR8 are overactive. researchgate.net For example, an imidazoquinoline derivative, referred to as TLR7/8 Antagonist 1 (Compound 16c), has been identified as a potent inhibitor with IC50 values of 3.91 μM for TLR7 and 2.19 μM for TLR8. biocat.com

| Compound Type | Target | Mechanism of Action | Effect | Reference |

|---|---|---|---|---|

| C2-linked Imidazoquinoline Dimer | TLR7 & TLR8 | Binds to the receptor and prevents downstream signaling via the MyD88 pathway. | Antagonism/Inhibition of cytokine release. | nih.gov |

| TLR7/8 Antagonist 1 (Compound 16c) | TLR7 & TLR8 | Inhibits receptor activation. | Potent antagonism with IC50 values of 3.91 μM (TLR7) and 2.19 μM (TLR8). | biocat.com |

| Pyrazolo[1,5-a]pyrimidine series (e.g., CU-CPT8m) | TLR8 | Binds between the two monomers of the TLR8 dimer, stabilizing an inactive conformation. | Potent and specific antagonism with an IC50 of 67 nM. | nih.gov |

The overactivation of TLR7 and TLR8 is implicated in the pathogenesis of autoimmune diseases like Systemic Lupus Erythematosus (SLE), where the immune system mistakenly attacks the body's own tissues. researchgate.netnih.gov This makes TLR7/8 antagonists attractive therapeutic candidates. Preclinical studies in murine models of lupus have been crucial for evaluating the potential of such compounds. nih.govimrpress.com

Inhibition of TLRs has emerged as a promising strategy for treating SLE. researchgate.net Preclinical models, such as the MRL-lpr/lpr mouse, are used to study the efficacy of new treatments. nih.gov For instance, the quinoline-3-carboxamide (B1254982) derivative paquinimod (B609837) demonstrated effective disease inhibition in these mice, with effects comparable to established treatments. nih.gov The use of TLR7/8 agonists like resiquimod (R848) in lupus-prone mice can accelerate and exacerbate the disease, providing a model to study disease mechanisms and test the efficacy of antagonists. researchgate.net

Studies in genetically altered mice have further highlighted the role of complement and related pathways in lupus nephritis, a serious kidney complication of SLE. nih.gov While direct preclinical data on this compound derivatives in these specific models is emerging, the established role of the broader quinoline class as immunomodulators provides a strong rationale for their investigation. nih.gov The goal of these preclinical investigations is to find compounds that can reduce the damaging immune responses and organ damage characteristic of SLE and lupus nephritis. imrpress.comnih.gov

Anticancer Research and Cytotoxicity Studies of Derivatives

Quinoline derivatives represent a significant class of compounds in anticancer drug development, with various derivatives showing potent cytotoxic effects against numerous cancer cell lines. arabjchem.orgresearchgate.net Their mechanisms of action are diverse, often involving the induction of programmed cell death (apoptosis) and interference with key molecular pathways that control cell growth and survival. arabjchem.orgmdpi.com

A primary mechanism by which quinoline derivatives exert their anticancer effects is by inducing apoptosis. nih.govjbtr.or.kr Apoptosis can be triggered through two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. jbtr.or.krnih.gov

Research has shown that certain quinoline derivatives can activate both pathways. For example, the derivative PQ1 was found to induce apoptosis in breast cancer cells by activating both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway). researchgate.net Activation of the intrinsic pathway often involves the release of cytochrome c from the mitochondria, which then forms a complex called the apoptosome to activate caspases. jbtr.or.krnih.gov Some derivatives cause rapid mitochondrial swelling and damage. nih.gov The anticancer activity of these compounds is also linked to their ability to inhibit cell proliferation by causing cell cycle arrest, often at the G2/M phase, which prevents cancer cells from dividing. researchgate.net

| Derivative Class/Compound | Cancer Cell Line | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| Pyrazolo[4,3-f]quinoline derivatives | Various human cancer cell lines (NUGC-3, ACHN, HCT-15, etc.) | Significant inhibition of cell proliferation (IC50 < 14 µM). | Cytotoxicity, potential topoisomerase I/IIα inhibition. | mdpi.com |

| 4-Anilinoquinoline derivatives | Various human cancer cell lines | Potent cytotoxicity (IC50 values from 1.5 to 3.9 nM). | Antiproliferative activity. | researchgate.net |

| 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids | MCF-7 (Breast Cancer) | Potent cytotoxicity (IC50 from 2.71 to 8.77 µM). | Inhibition of EGFR kinase, induction of apoptosis. | rsc.org |

| PQ1 | T47D (Breast Cancer) | Induction of apoptosis. | Activation of both caspase-8 and caspase-9. | researchgate.net |

| Raptinal | U-937 (Leukemia) | Rapid induction of apoptosis. | Mitochondrial-mediated intrinsic pathway. | nih.gov |

The anticancer activity of this compound derivatives is rooted in their ability to modulate critical signaling pathways that are often dysregulated in cancer. mdpi.comresearchgate.net These pathways control cell survival, proliferation, and angiogenesis. nih.govmdpi.com

One major target is the epidermal growth factor receptor (EGFR) pathway. nih.govrsc.org EGFR is a tyrosine kinase that, when overactive, drives tumor growth. nih.gov Novel pyrimidine-5-carbonitrile derivatives, which share a core structural feature with the subject compound, have been designed as EGFR inhibitors. nih.govrsc.org Some of these compounds inhibit both wild-type EGFR and its mutated forms. rsc.org

Other critical pathways targeted by quinoline derivatives include:

PI3K/AKT/mTOR Pathway : This is a central pathway that regulates cell survival and proliferation. researchgate.netnih.gov Several quinoline-based molecules have been developed as inhibitors of PI3K and mTOR. researchgate.netnih.gov

MAPK Pathway : This pathway, which includes kinases like ERK, JNK, and p38, is involved in cellular responses to various stimuli and is often hyperactivated in cancer. mdpi.comnih.gov Some quinoline compounds have been shown to modulate the phosphorylation status of proteins within this pathway. mdpi.comnih.gov

VEGFR Pathway : By inhibiting vascular endothelial growth factor receptors (VEGFRs), certain quinoline derivatives can disrupt angiogenesis, the process by which tumors form new blood vessels to sustain their growth. nih.gov

The ability of a single compound to interact with multiple pathways can lead to more effective and durable anticancer responses. mdpi.com

Antimicrobial Research Pathways

In addition to their immunomodulatory and anticancer properties, quinoline derivatives are actively being investigated for their antimicrobial potential against a range of pathogenic bacteria and fungi. tandfonline.comnih.govindianchemicalsociety.comapjhs.com The core quinoline structure is a versatile scaffold for developing new agents to combat infectious diseases. mdpi.comresearchgate.net

Research in this area typically follows a pathway of design, synthesis, and evaluation. tandfonline.com Novel quinoline derivatives are synthesized, often by adding different functional groups to the main quinoline ring, and their structures are confirmed using spectroscopic methods. mdpi.com These new compounds are then screened in vitro for their activity against various microbial strains. indianchemicalsociety.comapjhs.com

The mechanisms of antimicrobial action can vary. Some derivatives function by inhibiting essential bacterial enzymes, such as peptide deformylase. tandfonline.com Others may disrupt the fungal cell wall or interfere with microbial DNA. tandfonline.comnih.gov For example, a series of quinoline-1,2,3-triazole hybrids showed potent antifungal activity against Candida albicans and Candida parapsilosis, with Minimum Inhibitory Concentration (MIC) values comparable to the standard drug fluconazole. researchgate.net Another study on 8-hydroxyquinoline-5-sulfonamide derivatives found a compound that was highly active against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

This ongoing research is crucial for discovering new pharmacophores and developing effective treatments against drug-resistant pathogens. nih.govresearchgate.net

Neuroprotective Research Considerations for Quinoline Derivatives

The quinoline ring system is a focal point of interest in the development of neuroprotective agents, primarily due to its inherent physicochemical properties and its ability to be extensively functionalized. bohrium.comnih.gov Research into quinoline derivatives for neuroprotection often centers on combating the multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govresearchgate.net

A key area of investigation is the role of these derivatives as antioxidants. bohrium.com The brain is particularly susceptible to oxidative stress from reactive oxygen species (ROS), and quinoline compounds have shown potential in free radical scavenging. bohrium.com The antioxidant activity can be predicted and evaluated based on parameters like ionization potential and bond dissociation energies, which relate to the compound's ability to donate a single electron or a hydrogen atom, respectively. nih.govresearchgate.net

Furthermore, molecular docking simulations and enzymatic assays have identified several quinoline derivatives as potential inhibitors of key enzymes implicated in neurodegeneration. nih.govnih.gov These enzymes include:

Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, a primary strategy in managing Alzheimer's disease. nih.govtandfonline.com

Monoamine Oxidase B (MAO-B): Inhibiting this enzyme can help preserve dopamine (B1211576) levels in the brain, which is relevant for Parkinson's disease treatment. nih.govresearchgate.net

Catechol-O-methyltransferase (COMT): As another enzyme involved in dopamine metabolism, its inhibition is also a therapeutic target. nih.govresearchgate.net

The ability of a single quinoline-based molecule to interact with multiple targets—such as providing antioxidant effects while also inhibiting key enzymes—makes them attractive candidates for the development of multi-target-directed ligands (MTDLs) for complex neurological disorders. tandfonline.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Biological Efficacy

The biological efficacy of quinoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds. For derivatives of this compound, the specific placement of the bromo and carbonitrile groups is expected to significantly influence their biological profile.

While direct SAR studies on this compound are not extensively published, inferences can be drawn from research on related substituted quinolines:

Substitution at Position 5: Research on 5-substituted 8-hydroxyquinolines has shown that the steric, hydrophobic, and electronic properties of the substituent at position 5 are critical for activity. nih.gov While large substituents can decrease activity due to steric hindrance, this can be counteracted if the group is also lipophilic and electron-withdrawing. nih.gov The bromo group at position 5 is strongly electron-withdrawing and contributes to the lipophilicity of the molecule, which may enhance its ability to cross cell membranes, including the blood-brain barrier. nih.gov

Substitution at Position 8: The group at position 8 is also pivotal. In the case of 8-hydroxyquinolines, the hydroxyl group is a key pharmacophore for activity in certain contexts, such as in Pim-1 kinase inhibitors where it interacts with crucial amino acid residues in the enzyme's binding pocket. researchgate.net The replacement of a hydroxyl or methoxy (B1213986) group with a carbonitrile (cyano) group at position 8 would drastically alter the electronic and hydrogen-bonding capabilities of the molecule.

The Cyano Group: The cyano group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. In SAR studies of other quinoline series targeting cancer, a cyano group at position 3 was found to be important for optimal activity, highlighting its potential role as a critical pharmacophore element. nih.gov

The combination of a bromo group at position 5 and a carbonitrile group at position 8 creates a unique electronic profile on the quinoline scaffold that could be exploited for specific biological targets.

Table 1: Inferred Structure-Activity Relationships for Substituted Quinolines

| Position | Substituent Type | Influence on Biological Activity | Reference |

|---|---|---|---|

| Position 5 | Electron-withdrawing, lipophilic (e.g., Chloro, Bromo) | Can overcome negative steric effects and enhance activity. | nih.gov |

| Position 5 | Sterically large groups | Generally decrease activity unless balanced by other properties. | nih.gov |

| Position 3 | Cyano group | Plays an important role in optimal anticancer activity in some series. | nih.gov |

| Position 7 | Alkoxy groups | Important for optimal anticancer activity in some series. | nih.gov |

| Position 8 | Hydroxyl group | Can act as a crucial pharmacophore, interacting with enzyme binding sites. | researchgate.net |

Application of In Vitro and In Vivo Model Systems for Biological Evaluation

A variety of established in vitro and in vivo models are employed to assess the biological activities of quinoline derivatives, including those related to this compound.

In Vitro Models: These cell-based and cell-free assays provide initial screening data on cytotoxicity, mechanisms of action, and specific molecular interactions.

Antiproliferative and Cytotoxicity Assays: A wide range of human cancer cell lines are used to evaluate the anticancer potential of quinoline derivatives. nih.govnih.gov Common cell lines include HeLa (cervical cancer), HT29 (colon adenocarcinoma), C6 (rat glioblastoma), HCT-116 (colorectal carcinoma), and A2780 (ovarian cancer). nih.govnih.gov The MTT assay is a standard method to measure cell viability. tandfonline.com

Enzyme Inhibition Assays: To test for neuroprotective potential, cell-free assays are used to measure the half-maximal inhibitory concentration (IC₅₀) of compounds against enzymes like AChE, BuChE, and MAO-B. tandfonline.com

Anti-inflammatory Assays: The anti-inflammatory properties of derivatives can be assessed by measuring their ability to reduce the production of inflammatory mediators like nitric oxide (NO) and cytokines (e.g., IL-6, IL-1β) in cell models, often using lipopolysaccharide (LPS) to induce an inflammatory response. tandfonline.com

Neuroprotection Assays: Cellular models, such as PC12 cells, are used to evaluate the neuroprotective effects of compounds against toxins like Aβ₂₅₋₃₅ peptide, which is relevant to Alzheimer's disease research. tandfonline.com

Antimicrobial Assays: The minimum inhibitory concentration (MIC) of compounds is determined against a panel of pathogenic bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans) to screen for antimicrobial activity. researchgate.net

Xenograft Mouse Models: To assess antitumor efficacy, human cancer cells (e.g., HCT-116, HepG2) are implanted into immunocompromised mice. nih.govmedchemexpress.com The effect of the compound on tumor growth and weight is then monitored over time. nih.govmedchemexpress.com

Mechanistic Studies: In vivo models also allow for further investigation into the mechanism of action. For example, analysis of tumor tissue from xenograft models can reveal if a compound induces apoptosis or autophagy. nih.gov

Table 2: Examples of Model Systems for Evaluating Quinoline Derivatives

| Model Type | Specific Model | Biological Activity Investigated | Reference |

|---|---|---|---|

| In Vitro | HeLa, HT29, C6 Cell Lines | Anticancer, Antiproliferative | nih.gov |

| In Vitro | PC12 Cell Line | Neuroprotection (against Aβ-induced injury) | tandfonline.com |

| In Vitro | Enzyme Assays (AChE, BuChE) | Anti-Alzheimer's | tandfonline.com |

| In Vitro | Bacterial and Fungal Strains | Antimicrobial | researchgate.net |

| In Vivo | HCT-116 Xenograft Mouse Model | Antitumor Efficacy and Mechanism (Autophagy) | nih.gov |

| In Vivo | HepG2 Xenograft Mouse Model | Antitumor Efficacy | medchemexpress.com |

Applications in Advanced Materials Science and Functional Development

Integration of 5-Bromoquinoline-8-carbonitrile Derivatives into Functional Organic Materials

The strategic placement of bromo and cyano groups on the quinoline (B57606) ring system positions this compound as a valuable building block for complex organic molecules. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These reactions enable the introduction of a wide range of functional groups, including aryl, carbazole, or phenothiazine (B1677639) moieties. This functionalization is key to creating donor-acceptor (D-A) type structures, which are fundamental to the design of many organic electronic materials.

In such D-A systems, the electron-deficient quinoline-carbonitrile portion can act as the acceptor unit, while the synthetically introduced group functions as the electron donor. This architecture facilitates intramolecular charge transfer (ICT), a process crucial for tuning the optical and electronic properties of the material. Research on analogous quinoline derivatives has shown that the nature of the donor group significantly influences the resulting photophysical characteristics, such as absorption and emission wavelengths. electronicsandbooks.com

For instance, derivatives of quinoline have been successfully incorporated as the acceptor core in materials exhibiting thermally activated delayed fluorescence (TADF). rsc.orgresearchgate.netnih.gov TADF emitters are a cornerstone of third-generation organic light-emitting diodes (OLEDs), as they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. rsc.org By synthesizing derivatives where this compound is coupled with various donor units, it is possible to create novel TADF emitters. The properties of these emitters can be systematically tuned by varying the donor strength, which in turn affects the energy gap between the singlet and triplet states (ΔE_ST), a critical parameter for efficient TADF. rsc.orgresearchgate.net

| Emitter | Donor Moiety | ΔE_ST (eV) | Photoluminescence Quantum Yield (Φ_PL) | Emission Peak (nm) | Reference |

| DMAC-QL | 9,9-dimethyl-9,10-dihydroacridine | 0.06 | - | - | rsc.orgresearchgate.net |

| PXZ-QL | 10H-phenoxazine | 0.10 | - | - | rsc.orgresearchgate.net |

| PTZ-QL | 10H-phenothiazine | 0.04 | - | - | rsc.orgresearchgate.net |

| 2QPM-mDTC | Dicarbazole | 0.07 | 98% | - | nih.govresearchgate.netconsensus.app |

This table presents data for analogous quinoline-based TADF emitters to illustrate the potential of derivatives of this compound.

Prospects in the Development of Optoelectronic Materials

The development of advanced optoelectronic devices, such as OLEDs, relies heavily on the design and synthesis of novel organic materials with tailored properties. Quinoline derivatives have been extensively investigated for this purpose due to their excellent thermal stability, high electron affinity, and tunable emission characteristics. nih.govrroij.com The this compound framework is particularly promising for creating materials for OLEDs.

The electron-deficient nature of the quinoline ring, enhanced by the cyano group, makes derivatives of this compound suitable candidates for use as electron-transporting materials or as the acceptor component in emissive layers. By functionalizing the 5-position through the bromo group, it is possible to construct molecules with specific energy levels (HOMO/LUMO) to facilitate efficient charge injection and transport within an OLED device.

Furthermore, the development of TADF materials has opened new avenues for highly efficient OLEDs. rsc.orgresearchgate.net The synthesis of TADF emitters based on this compound could lead to new blue, green, or even red-emitting materials. For example, blue-emitting quinoline-based materials are crucial for full-color displays and solid-state lighting. acs.orgresearchgate.net The performance of non-doped OLEDs fabricated using quinoline-based TADF emitters highlights the potential of this class of materials.

The following table summarizes the performance of non-doped OLEDs based on the quinoline derivatives mentioned previously, showcasing the potential for high external quantum efficiencies (EQE) and low turn-on voltages.

| Emitter | Max. EQE (%) | Turn-on Voltage (V) | CIE Coordinates (x, y) | Reference |

| DMAC-QL | 7.7 | 3.2 | - | rsc.orgresearchgate.net |

| PXZ-QL | 17.3 | 2.6 | - | rsc.orgresearchgate.net |

| PTZ-QL | 14.8 | 2.8 | - | rsc.orgresearchgate.net |

| 2QPM-mDTC | >24 | - | - | nih.govresearchgate.netconsensus.app |

| Fluorene-quinazoline derivative | 1.58 | - | (0.18, 0.24) | acs.org |

This table presents performance data for OLEDs using analogous quinoline-based emitters, indicating the prospective performance of devices based on this compound derivatives.

The ability to create derivatives with small ΔE_ST values and high photoluminescence quantum yields is a key objective. nih.govresearchgate.net The structural rigidity and electronic properties of the this compound core suggest that its derivatives could exhibit the necessary characteristics for high-performance optoelectronic applications. Future research in this area will likely focus on the synthesis and characterization of such novel derivatives and their integration into OLED devices to evaluate their electroluminescent properties.

Patent Landscape and Intellectual Property Analysis

Examination of Patented Synthetic Routes and the Use of 5-Bromoquinoline-8-carbonitrile as an Intermediate

The patent literature reveals the importance of this compound as a crucial building block in the synthesis of more complex molecules. While direct patents for the synthesis of this compound itself are not the primary focus, its utility as an intermediate is highlighted in various patented methodologies.

One notable example is a Russian patent (RU2671496C2) which describes a synthetic route where commercially available 5-bromoquinoline-8-carbaldehyde (B113166) is converted to its oxime and subsequently to this compound. google.com This nitrile then serves as a key intermediate for the preparation of a series of 5-piperidin-8-cyanoquinoline derivatives. google.com This underscores the strategic importance of this compound in accessing a specific class of therapeutic candidates.

Furthermore, the broader patent landscape for quinoline (B57606) synthesis encompasses a variety of methods, including those that could be adapted for the production of this compound. eurekaselect.comresearchgate.net These include innovative techniques like ultrasound-promoted synthesis, one-pot reactions, and microwave-assisted chemistry, which aim to improve yield and reduce reaction times. eurekaselect.comresearchgate.net The development of such efficient synthetic procedures is crucial for the sustainable and cost-effective production of quinoline-based intermediates like this compound for use in drug discovery programs.

The table below summarizes the role of this compound as an intermediate in a patented synthetic route.

| Patent ID | Starting Material | Key Intermediate | Final Product Class |

| RU2671496C2 | 5-Bromoquinoline-8-carbaldehyde | This compound | 5-Piperidin-8-cyanoquinoline derivatives |

Analysis of Patent Claims Related to Therapeutic and Other Applications of the Chemical Compound's Derivatives

The true value of this compound in the intellectual property landscape lies in the therapeutic potential of its derivatives. Patents covering these derivatives claim their utility in a wide range of diseases, reflecting the versatility of the quinoline scaffold.

A significant area of application for derivatives of this compound is in the modulation of the immune system. For instance, the aforementioned Russian patent (RU2671496C2) claims that the resulting 5-piperidin-8-cyanoquinoline derivatives act as antagonists of Toll-like receptors (TLRs) 7 and 8. google.com These receptors are implicated in autoimmune diseases, and the patent specifically highlights the potential for these compounds in treating systemic lupus erythematosus (SLE) and lupus nephritis. google.com

Beyond immunology, quinoline derivatives have been patented for a multitude of other therapeutic uses. The general class of quinoline compounds has been investigated for its anti-inflammatory, anti-tumor, and central nervous system (CNS) activity. eurekaselect.comresearchgate.net Patents also cover the use of quinoline derivatives as c-Met kinase inhibitors for cancer treatment, mGluR2-negative allosteric modulators for neurological and psychiatric disorders, and for their antimicrobial properties. google.comgoogle.comepo.org

The table below provides a snapshot of the patented therapeutic applications of derivatives of the broader quinoline class, which informs the potential for derivatives of this compound.

| Patent/Reference | Derivative Class | Therapeutic Application |

| RU2671496C2 | 5-Piperidin-8-cyanoquinoline derivatives | TLR7/8 antagonists for autoimmune diseases (e.g., SLE) |

| WO2014067417A1 | Quinoline derivatives | c-Met kinase inhibitors for cancer |

| US9636337B2 | Quinoline carboxamide and carbonitrile derivatives | mGluR2-negative allosteric modulators for neurological disorders |

| US6593343B2 | Quinoline-3-carboxamide (B1254982) derivatives | Immunomodulators for conditions like multiple sclerosis |

| EP 0028698 B1 | Quinolone compounds | Antimicrobial agents |

Strategies for Novel Compound Discovery and Patentability in the Quinoline Series

The extensive patenting of quinoline derivatives necessitates well-defined strategies for the discovery of novel and patentable compounds. A key approach involves structural modifications to the quinoline core and its substituents to optimize therapeutic activity and improve physicochemical properties. google.com

One strategy focuses on introducing specific substituents at various positions of the quinoline ring. For example, modifications to the 5-position of the quinoline moiety have been shown to be of major importance for improving the risk/benefit ratio of certain quinoline-based drugs. google.com This highlights the potential for creating novel derivatives of this compound by further functionalizing the bromo and carbonitrile groups or by modifying other positions on the quinoline ring.

Another avenue for innovation lies in the application of modern drug design techniques. Rational drug design, aided by computational methods, can be employed to design quinoline derivatives with specific biological targets in mind. nih.gov This approach can lead to the discovery of compounds with novel mechanisms of action, thereby enhancing their patentability.

Furthermore, exploring new synthetic methodologies can also lead to novel compounds. The development of synthetic routes that allow for the introduction of diverse functional groups onto the quinoline scaffold can open up new chemical space for exploration. eurekaselect.comresearchgate.net By combining these strategies—strategic structural modification, rational drug design, and innovative synthesis—researchers can continue to discover and patent new quinoline-based compounds with significant therapeutic potential.

Future Perspectives and Emerging Research Directions

Rational Design and Development of Highly Selective and Potent Derivatives

The future of 5-Bromoquinoline-8-carbonitrile in drug discovery lies in the rational design of derivatives with enhanced potency and selectivity. This approach moves beyond traditional high-throughput screening to a more targeted strategy based on a deep understanding of molecular interactions.

Structure-Activity Relationship (SAR) Studies: A critical starting point is the systematic exploration of the Structure-Activity Relationship (SAR) of this compound. By synthesizing a library of analogues with modifications at various positions, researchers can elucidate the key structural features required for a desired biological activity. For instance, the bromine atom at the 5-position can be replaced with other halogens or functional groups to modulate lipophilicity and electronic properties. Similarly, the nitrile group at the 8-position can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other nitrogen-containing heterocycles, each modification potentially leading to a different pharmacological profile.

Target-Based Drug Design: With the identification of a biological target, such as a specific enzyme or receptor, computational modeling techniques can be employed to design derivatives that bind with high affinity and selectivity. Molecular docking studies can predict the binding mode of this compound and its analogues within the active site of a target protein. This information can then guide the design of new derivatives with improved interactions, such as additional hydrogen bonds or hydrophobic contacts. For example, if the target has a nearby pocket, the quinoline (B57606) scaffold could be functionalized with a side chain to occupy that space, thereby increasing binding affinity.

| Modification Strategy | Rationale | Potential Outcome |

| Varying the substituent at the 5-position | Modulate electronic and steric properties | Enhanced binding affinity and selectivity |

| Functionalization of the 8-carbonitrile group | Introduce new interaction points | Altered pharmacological profile, improved solubility |

| Introduction of substituents on the quinoline ring | Explore new binding pockets | Increased potency and target engagement |

Exploration of Novel Reaction Pathways and Sustainable Catalytic Systems

The synthesis of this compound and its derivatives is a key area for future research, with a focus on developing more efficient, sustainable, and versatile reaction pathways.

Modern Synthetic Methods: While classical methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, are well-established, they often require harsh conditions and produce significant waste. Future research will likely focus on the development of novel, milder, and more efficient synthetic routes. nih.gov This includes the use of transition-metal-catalyzed cross-coupling reactions to introduce the bromo and carbonitrile groups with high regioselectivity. For instance, palladium-catalyzed cyanation of a corresponding bromo-quinoline precursor could be a more efficient route to the 8-carbonitrile group.

Green Chemistry Approaches: A significant trend in chemical synthesis is the adoption of green chemistry principles. This involves the use of environmentally benign solvents, renewable starting materials, and catalytic systems that minimize waste. For the synthesis of this compound derivatives, this could involve the use of water as a solvent, microwave-assisted synthesis to reduce reaction times, and the development of recyclable catalysts.

Catalytic System Innovations: The development of novel catalytic systems will be crucial for accessing a wider range of this compound derivatives. This includes the exploration of new ligands for transition metal catalysts to improve their activity and selectivity. Furthermore, the use of organocatalysis and biocatalysis offers promising alternatives to traditional metal-based catalysts, often with the advantage of higher stereoselectivity and milder reaction conditions.

Integration with Advanced Drug Delivery Systems and Targeted Therapies

The therapeutic potential of this compound and its derivatives can be significantly enhanced through their integration with advanced drug delivery systems and targeted therapies.

Nanoparticle-Based Delivery: Encapsulating this compound derivatives within nanoparticles, such as liposomes or polymeric micelles, can improve their solubility, stability, and pharmacokinetic profile. This can lead to enhanced bioavailability and reduced off-target toxicity. The surface of these nanoparticles can also be functionalized with targeting ligands, such as antibodies or peptides, to direct the drug specifically to diseased cells or tissues, a key principle of targeted therapy.

Prodrug Strategies: Another approach to improve the delivery and efficacy of this compound derivatives is through the design of prodrugs. A prodrug is an inactive form of a drug that is converted to the active form in the body, often at the site of action. For example, the 8-carbonitrile group could be masked with a cleavable protecting group that is selectively removed by an enzyme that is overexpressed in cancer cells.

Combination Therapies: this compound derivatives may exhibit synergistic effects when used in combination with other therapeutic agents. Future research should explore the potential of combination therapies to overcome drug resistance and improve treatment outcomes. For instance, a this compound derivative that inhibits a specific signaling pathway could be combined with a cytotoxic agent to achieve a more potent anti-cancer effect.

Application of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the field of drug discovery, and their application to this compound research holds immense promise. uminho.pt

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. By providing the model with a set of desired parameters, such as high potency, low toxicity, and good pharmacokinetic properties, it can generate novel this compound derivatives that have a high probability of success.

Mechanism of Action Elucidation: AI can also be used to analyze complex biological data to help elucidate the mechanism of action of this compound and its derivatives. By integrating data from various sources, such as genomics, proteomics, and metabolomics, AI algorithms can identify the key cellular pathways and molecular targets that are affected by the compound.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Predictive Bioactivity Screening | Using algorithms to forecast the biological effects of novel derivatives. | Accelerated identification of lead compounds with desired therapeutic activities. |

| Generative Molecular Design | Employing AI to create new molecular structures with optimized properties. | Discovery of innovative derivatives with enhanced efficacy and safety profiles. |

| Mechanism of Action Analysis | Utilizing AI to interpret complex biological data and identify drug targets. | Deeper understanding of how derivatives exert their therapeutic effects. |

常见问题

Q. How do solvent effects modulate the reactivity of this compound in cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。